molecular formula C18H23N5OS2 B2998587 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 450346-85-7

3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No. B2998587
M. Wt: 389.54
InChI Key: LLPHHPMOJLTCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a useful research compound. Its molecular formula is C18H23N5OS2 and its molecular weight is 389.54. The purity is usually 95%.
BenchChem offers high-quality 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one' involves the synthesis of the key intermediate, 2-amino-5-benzylthiadiazole, which is then reacted with 4-benzylpiperazine to form the final product.

Starting Materials
2-chloroacetyl chloride, thiourea, benzylamine, sodium hydroxide, hydrochloric acid, 4-benzylpiperazine

Reaction
Step 1: Synthesis of 2-amino-5-benzylthiadiazole, a. Dissolve thiourea in a solution of sodium hydroxide and heat to 80°C., b. Add 2-chloroacetyl chloride dropwise and continue heating for 2 hours., c. Cool the reaction mixture and acidify with hydrochloric acid., d. Collect the precipitate and wash with water to obtain 2-amino-5-benzylthiadiazole., Step 2: Synthesis of '3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one', a. Dissolve 2-amino-5-benzylthiadiazole in a solution of sodium hydroxide and heat to 80°C., b. Add 4-benzylpiperazine and continue heating for 4 hours., c. Cool the reaction mixture and collect the precipitate., d. Wash with water and recrystallize from ethanol to obtain the final product.

properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c24-16-7-4-8-22-17(19-16)26-18(25)23(22)14-21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPHHPMOJLTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

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